molecular formula C10H18N2O2 B1403515 6-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1408075-03-5

6-Boc-2,6-diazabicyclo[3.2.0]heptane

Cat. No. B1403515
M. Wt: 198.26 g/mol
InChI Key: BDVMAANWMDTLFP-UHFFFAOYSA-N
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Description

6-Boc-2,6-diazabicyclo[3.2.0]heptane is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate .


Molecular Structure Analysis

The molecular weight of 6-Boc-2,6-diazabicyclo[3.2.0]heptane is 198.26 g/mol . The InChI code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1CC2C1CCN2 .


Physical And Chemical Properties Analysis

6-Boc-2,6-diazabicyclo[3.2.0]heptane has a molecular weight of 198.26 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has two rotatable bonds . The topological polar surface area is 41.6 Ų . It has 14 heavy atoms . The compound is canonicalized .

Scientific Research Applications

Radioligand Development for Imaging

6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives have been explored for their potential in developing radioligands for imaging cerebral α7 nicotinic acetylcholine receptors (α7-nAChR) using Positron Emission Tomography (PET). For instance, a study synthesized a derivative, 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole, as a potential PET tracer. This compound demonstrated the ability to cross the blood-brain barrier and specifically label neuronal α7-nAChRs, indicating its utility in neurological research and potential diagnostic applications (Gao et al., 2012).

Neuromodulation and Analgesic Effects

Compounds related to 6-Boc-2,6-diazabicyclo[3.2.0]heptane, such as A-366833, have been evaluated for their neuromodulatory and analgesic effects, particularly through their action on nicotinic acetylcholine receptors (nAChRs). A-366833, a novel nicotinic acetylcholine receptor (nAChR) ligand, demonstrated significant analgesic effects across various animal models of pain, including neuropathic and persistent nociceptive pain models. This highlights the potential therapeutic applications of 6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives in pain management (Ji et al., 2007).

Cannabinoid Activity

Derivatives of 6-Boc-2,6-diazabicyclo[3.2.0]heptane have also been investigated for their cannabinoid activity. A study developed a new drug, a diazabicyclic amide synthesized from phenylacetylricinoleic acid and 2,5-diazabicyclo[2.2.1]heptane, which showed binding and activation of the CB1 cannabinoid receptor. This compound demonstrated effects on core temperature, pain perception, and the sleep-waking cycle in rats, supporting its potential use in managing conditions related to cannabinoid system dysfunction (López-Ortíz et al., 2010).

Opioid Receptor Binding and Analgesic Properties

Furthermore, the structural similarity of certain 6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives to morphine has been exploited to synthesize compounds with morphine-like analgesic activity. These derivatives have shown the ability to bind to opioid receptors and exhibit analgesic effects in animal models, suggesting potential applications in pain management and the development of new analgesic drugs (Mckenzie et al., 1984).

Safety And Hazards

The safety information for 6-Boc-2,6-diazabicyclo[3.2.0]heptane indicates that it has GHS07 pictograms . The signal word is "Warning" . The hazard statements are H315, H319, H335 , indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , advising to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMAANWMDTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Boc-2,6-diazabicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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